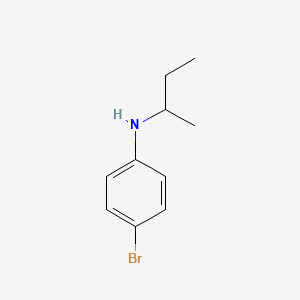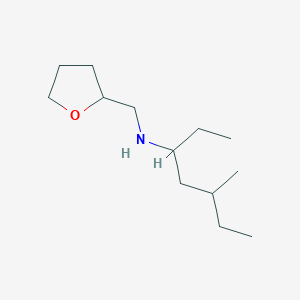amine](/img/structure/B7809096.png)
[(5-Bromo-2-fluorophenyl)methyl](butyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-fluorophenyl)methylamine is an organic compound with the molecular formula C11H14BrFN It is a derivative of benzylamine, where the benzyl group is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluorophenyl)methylamine typically involves the following steps:
Bromination and Fluorination: The starting material, 2-fluorotoluene, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Formation of Benzylamine: The brominated product is then reacted with butylamine under basic conditions to form the desired (5-Bromo-2-fluorophenyl)methylamine. This step often involves the use of a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (5-Bromo-2-fluorophenyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of corresponding aldehydes or ketones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) as bases.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(5-Bromo-2-fluorophenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: It can serve as a probe in biological studies to investigate the interactions of fluorinated and brominated compounds with biological systems.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluorophenyl)methylamine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(5-Bromo-2-fluorophenyl)methylamine can be compared with other similar compounds, such as:
(5-Bromo-2-fluorophenyl)methylamine: This compound has a tert-butyl group instead of a butyl group, which can influence its chemical reactivity and biological activity.
(5-Bromo-2-chlorophenyl)methylamine: The substitution of fluorine with chlorine can alter the compound’s properties, such as its lipophilicity and binding affinity.
(5-Bromo-2-fluorophenyl)methylamine: The presence of a methyl group instead of a butyl group can affect the compound’s steric and electronic properties.
Properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-2-3-6-14-8-9-7-10(12)4-5-11(9)13/h4-5,7,14H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRPZOYHRWCMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

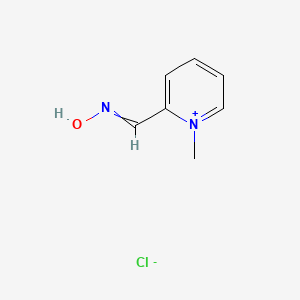
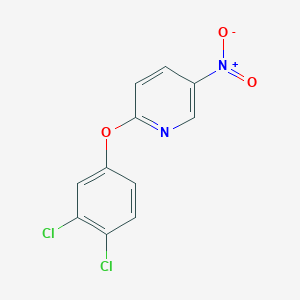
![4-({[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B7809044.png)
![4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B7809051.png)


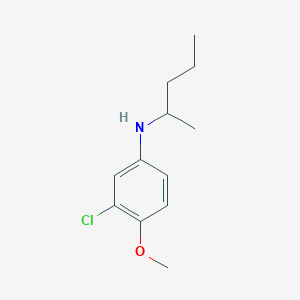
![(Propan-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B7809104.png)
